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Abstract
This technical guide provides an in-depth overview of the ML-005 enzyme, a novel esterase

identified through functional metaproteomics. ML-005 belongs to the serine hydrolase

superfamily and exhibits a preference for short-chain fatty acid esters. This document details its

classification, biochemical properties, kinetic parameters, and the experimental protocols

utilized for its characterization. All quantitative data are presented in structured tables for

comparative analysis, and key experimental workflows and the enzymatic reaction mechanism

are visualized using diagrams. This guide is intended to serve as a comprehensive resource for

researchers interested in the potential applications of ML-005 in biocatalysis and as a target for

drug development.

Enzyme Classification and Family
ML-005 is classified as an esterase (EC 3.1.1.1), a subclass of the hydrolase enzyme class.[1]

[2][3] Specifically, it is a serine hydrolase, characterized by a catalytic triad composed of

Serine-99, Aspartate-164, and Histidine-191, which are essential for its catalytic activity.[1][2]

Homology analysis indicates that ML-005 belongs to a hitherto uncharacterized family of

lipolytic enzymes.[2]
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The biochemical and enzymatic properties of ML-005 have been extensively characterized.

The following tables summarize the key quantitative data.

Table 1: Substrate Specificity of ML-005
The substrate preference of ML-005 was determined by measuring its hydrolytic activity against

various p-nitrophenyl (pNP) esters of different acyl chain lengths. The highest activity was

observed with p-nitrophenyl butyrate (C4).[1][2]

Substrate (p-
Nitrophenyl Ester)

Acyl Chain Length
Relative Activity
(%)

Specific Activity
(U/mg)

pNP-acetate C2 ~80 Not specified

pNP-butyrate C4 100 14.1

pNP-octanoate C8 66.1 Not specified

pNP-decanoate C10 11 Not specified

pNP-dodecanoate C12 2 Not specified

pNP-myristate C14 < 1 Not specified

pNP-palmitate C16 No detectable activity Not specified

Table 2: Michaelis-Menten Kinetic Parameters for ML-005
Kinetic parameters were determined using p-nitrophenyl butyrate as the substrate at the

optimal pH and temperature.[1][3]

Parameter Value Unit

KM 137.9 µM

Vmax 59.8 µM/min

kcat 26 s-1

kcat/KM 1.88 x 105 M-1s-1
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Table 3: Optimal Reaction Conditions for ML-005
The enzyme exhibits optimal activity under specific pH and temperature conditions.[1][2]

Parameter Optimal Value

pH 8.0

Temperature 45°C

Table 4: Effect of Inhibitors, Metal Ions, and Solvents on
ML-005 Activity
The stability of ML-005 was assessed in the presence of various chemical compounds.

Compound Concentration Effect on Activity

Inhibitors

PMSF 1 mM Almost complete inhibition

DTT Not specified No significant effect

EDTA Not specified No significant effect

β-mercaptoethanol Not specified No significant effect

Metal Ions

Cu2+ 1 mM ~50% inhibition

Other metal ions 1 mM Negligible effect

Organic Solvents

Methanol 10% Retained 21% activity

Detergents

SDS 1% Complete inactivation

CHAPS 1% Retained 66% activity
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Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the

characterization of ML-005.

Heterologous Expression and Purification of ML-005 in
E. coli

Gene Synthesis and Cloning: The gene encoding ML-005 is synthesized with codon

optimization for E. coli expression and cloned into a suitable expression vector (e.g., pET-

28a(+)) containing an N-terminal His-tag for purification.

Transformation: The expression vector is transformed into a competent E. coli expression

strain (e.g., BL21(DE3)).

Culture Growth: A single colony is used to inoculate 5 mL of Luria-Bertani (LB) medium

containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grown overnight at

37°C with shaking. The overnight culture is then used to inoculate 1 L of LB medium with the

same antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm

(OD600) reaches 0.6-0.8.

Induction: Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside

(IPTG) to a final concentration of 0.4 mM. The culture is then incubated for an additional 5

hours at 37°C with shaking.

Cell Lysis: Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell

pellet is resuspended in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH

8.0) and lysed by sonication on ice.

Purification: The cell lysate is clarified by centrifugation at 15,000 x g for 30 minutes at 4°C.

The supernatant containing the His-tagged ML-005 is loaded onto a Ni-NTA affinity

chromatography column pre-equilibrated with lysis buffer. The column is washed with wash

buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0). The protein is eluted

with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

Dialysis and Storage: The eluted fractions containing pure ML-005 are pooled and dialyzed

against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5) to remove imidazole. The purified
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protein concentration is determined using a Bradford assay, and the protein is stored at

-80°C.

Esterase Activity Assay using p-Nitrophenyl Esters
Substrate Preparation: Prepare stock solutions of various p-nitrophenyl esters (e.g., pNP-

acetate, pNP-butyrate, etc.) in a suitable organic solvent like dimethyl sulfoxide (DMSO).

Reaction Mixture: The standard reaction mixture (1 mL total volume) contains 50 mM Tris-

HCl buffer (pH 8.0), the desired concentration of the p-nitrophenyl ester substrate, and the

purified ML-005 enzyme.

Assay Procedure: The reaction is initiated by adding the enzyme to the reaction mixture. The

mixture is incubated at 45°C.

Measurement: The hydrolysis of the p-nitrophenyl ester releases p-nitrophenol, which can be

monitored spectrophotometrically by measuring the increase in absorbance at 405 nm.

Calculation of Activity: The enzyme activity is calculated using the molar extinction coefficient

of p-nitrophenol. One unit of esterase activity is defined as the amount of enzyme that

releases 1 µmol of p-nitrophenol per minute under the specified assay conditions. A no-

enzyme control is included to account for spontaneous substrate hydrolysis.

Site-Directed Mutagenesis of the Catalytic Triad
Primer Design: Design mutagenic primers that introduce a desired amino acid substitution

(e.g., Alanine) at the target catalytic site residues (Ser-99, Asp-164, His-191). The primers

should be 25-45 bases in length with the mutation in the center.

PCR Amplification: Perform a PCR reaction using the ML-005 expression plasmid as a

template and the mutagenic primers. A high-fidelity DNA polymerase is used to minimize

secondary mutations.

Template Digestion: The PCR product is treated with DpnI endonuclease to digest the

parental, methylated template DNA, leaving the newly synthesized, mutated plasmid.

Transformation: The DpnI-treated plasmid is transformed into competent E. coli cells.
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Screening and Sequencing: Plasmids are isolated from the resulting colonies and

sequenced to confirm the presence of the desired mutation.

Protein Expression and Activity Assay: The mutated protein is expressed and purified as

described in section 3.1. The esterase activity of the mutant protein is then measured as

described in section 3.2 to confirm the role of the mutated residue in catalysis.

Visualizations
Experimental Workflow for ML-005 Characterization
The following diagram illustrates the overall workflow for the heterologous expression,

purification, and characterization of the ML-005 enzyme.
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Caption: Workflow for ML-005 characterization.
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Enzymatic Reaction and Influencing Factors
This diagram depicts the enzymatic hydrolysis of a p-nitrophenyl ester by ML-005 and

highlights the key factors that influence its catalytic activity.

Enzymatic Hydrolysis

Influencing Factors

p-Nitrophenyl Ester + H₂O
ML-005

(Ser/Asp/His)
p-Nitrophenol + Carboxylic Acid

Optimal pH: 8.0

Optimal Temp: 45°C

Inhibitors:
PMSF, Cu²⁺, SDS

Activators:
(None identified)

Click to download full resolution via product page

Caption: ML-005 enzymatic reaction and influencing factors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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